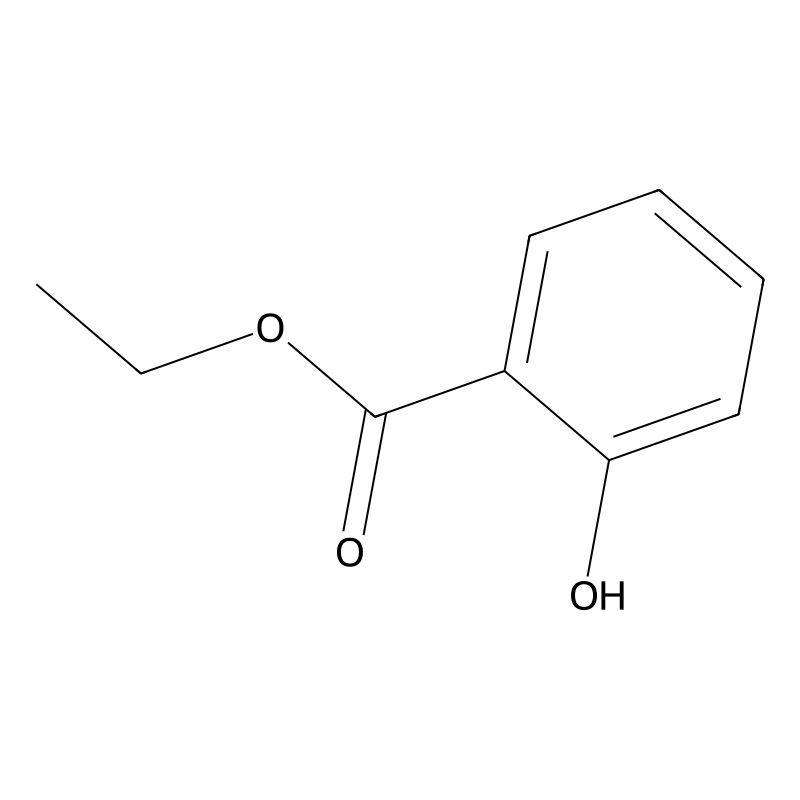

Ethyl salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Anti-inflammatory Properties:

Research suggests that ethyl salicylate might possess anti-inflammatory properties. Studies on Ethyl salicylate 2-O-β-D-glucoside (ESG), a derivative of ethyl salicylate isolated from a plant source, demonstrated its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated murine macrophages, suggesting its potential as an anti-inflammatory agent []. Further research is needed to explore its efficacy and mechanism of action in vivo models and human studies.

Skin Penetration and Metabolism:

Understanding the skin penetration and metabolism of topical drugs is crucial for developing effective formulations. A study investigated the percutaneous penetration and dermal metabolism of ethyl salicylate in guinea pigs. The research found that the compound exhibited good skin penetration and underwent partial metabolism to salicylic acid within the skin []. This information is valuable for designing topical formulations with desired release profiles and potential therapeutic effects.

Prodrugs for Drug Delivery:

Ethyl salicylate can act as a prodrug, a compound that gets converted into an active form within the body. This property holds potential for targeted drug delivery strategies. In a study, researchers explored TU-2100, a prodrug containing ethyl salicylate, for its potential application in treating acne. The study investigated the skin penetration and metabolism of TU-2100, providing insights into its potential as a prodrug for topical acne treatment [].

Ethyl salicylate is an organic compound classified as an ester, specifically the ethyl ester of salicylic acid. Its chemical formula is , and it is represented structurally as ethyl 2-hydroxybenzoate. Ethyl salicylate appears as a clear liquid that is sparingly soluble in water but readily soluble in alcohol and ether. It possesses a pleasant wintergreen-like odor, which makes it popular in perfumery and as a flavoring agent .

Ethyl salicylate exhibits some biological effects, but the mechanisms are not fully understood. It is believed to possess mild analgesic (pain-relieving) and anti-inflammatory properties []. These effects might be related to its ability to inhibit enzymes involved in the inflammatory response. However, further research is needed to elucidate the specific mechanisms [].

Ethyl salicylate is generally considered safe for topical application in low concentrations. However, ingestion of large amounts can be toxic, causing nausea, vomiting, and stomach upset []. In high concentrations or on sensitive skin, it can cause irritation. Due to its structural similarity to aspirin, individuals allergic to aspirin should avoid ethyl salicylate [].

Data:

Precautions:

- Avoid contact with eyes and mucous membranes.

- Do not ingest.

- Use with caution on sensitive skin.

- Consult a healthcare professional before using if pregnant, breastfeeding, or taking medications.

- Ester Hydrolysis: Ethyl salicylate can be hydrolyzed back to salicylic acid and ethanol under acidic or basic conditions:

- Aminolysis: This reaction involves the reaction of ethyl salicylate with amines to form amides. For instance, when reacted with n-butylamine, ethyl salicylate can yield n-butyl salicylamide under optimized conditions using catalysts like phenylboronic acid .

- Esterification: Ethyl salicylate can be synthesized through the esterification of salicylic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid .

There are various methods for synthesizing ethyl salicylate:

- Traditional Esterification:

- Salicylic acid is reacted with ethanol in the presence of sulfuric acid as a catalyst.

- The reaction mixture is heated to promote ester formation.

- Microwave-Assisted Synthesis:

- Household Chemical Synthesis:

Ethyl salicylate has several applications across different fields:

- Pharmaceuticals: Used in topical analgesics for pain relief.

- Food Industry: Employed as a flavoring agent due to its pleasant aroma.

- Cosmetics: Incorporated into perfumes and scented products.

- Chemical Intermediates: Serves as a precursor for synthesizing other compounds through various

Studies have shown that ethyl salicylate interacts with various biological systems. Its primary mechanism involves inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Additionally, the compound has been evaluated for potential interactions with other drugs used for pain management, highlighting its utility but also necessitating caution regarding combined use due to possible additive effects on gastrointestinal irritation .

Ethyl salicylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methyl Salicylate | C8H8O3 | Commonly used as a topical analgesic; more volatile than ethyl salicylate. |

| Salicylic Acid | C7H6O3 | The parent compound; known for its anti-inflammatory properties; used in acne treatment. |

| Benzyl Salicylate | C10H10O3 | Used in perfumery; has a floral scent; less common than ethyl salicylate. |

| Propylene Glycol Salicylate | C11H14O4 | A derivative used in topical formulations; offers enhanced solubility and stability. |

Uniqueness of Ethyl Salicylate

Ethyl salicylate's unique combination of pleasant odor, moderate solubility, and effective analgesic properties distinguishes it from similar compounds. Its specific applications in both food flavoring and medicinal formulations further enhance its versatility compared to other esters or salicylic derivatives .

Role in Fragrance and Flavor Formulation

Ethyl salicylate plays a fundamental role in the fragrance and flavor industry due to its distinctive sweet, balsamic aroma with wintergreen characteristics [1] [3]. The compound presents a softer and more rounded profile compared to its methyl counterpart, making it significantly easier to dose in commercial formulations [1]. Research indicates that ethyl salicylate exhibits exceptional performance across multiple application categories, with ratings of 9 out of 10 for perfumery, cosmetics, and confectionery applications [3].

In perfumery applications, ethyl salicylate serves as a critical building block for creating signature wintergreen notes while transforming ordinary florals with sparkling freshness [1]. The compound demonstrates remarkable synergy with ylang-ylang compositions, whether synthetic or natural, and shows exceptional compatibility with cassie and mimosa fragrances [1]. Industrial usage data reveals that the average concentration in perfume compounds typically ranges from 0.17% to 0.5% [1] [3], with the International Fragrance Association establishing no restrictions for category 4 applications [1].

The flavor industry extensively utilizes ethyl salicylate across diverse categories including berry, fruit, and brown flavors [9]. Unlike methyl salicylate, which exhibits harsh phenolic undertones, ethyl salicylate integrates more generously across various flavor categories due to its softer, slightly balsamic character [9]. Taste threshold studies demonstrate that at 10 parts per million, ethyl salicylate imparts sweet, wintergreen, spicy, and anisic characteristics [33]. The compound finds particular application in mint products, though it proves equally valuable in fruity and floral formulations [5].

Commercial production data indicates significant market activity, with the compound being utilized as both flavoring and fragrance agent in perfumes and cosmetics, providing sweet, floral scents that enhance product appeal [6]. The longevity profile shows that ethyl salicylate maintains its aromatic properties for more than 4 hours on smelling strips, making it a reliable choice for long-lasting formulations [1].

Table 1: Fragrance and Flavor Applications

| Application Area | Usage Level (%) | Characteristics | Performance Rating |

|---|---|---|---|

| Perfumery | 0.1-0.5 | Sweet wintergreen, balsamic notes | 9/10 |

| Cosmetics | 0.05-0.3 | Floral enhancement, freshness | 9/10 |

| Personal Care Products | 0.1-0.4 | Minty cooling sensation | 8/10 |

| Food Flavoring | 2-10 ppm | Sweet tutti frutti flavor | 9/10 |

| Beverages | 1-5 ppm | Natural fruit enhancement | 8/10 |

| Confectionery | 5-15 ppm | Wintergreen candy flavor | 9/10 |

| Aromatherapy | 0.2-1.0 | Relaxation and stress relief | 7/10 |

Pharmaceutical and Therapeutic Utilization

Ethyl salicylate demonstrates significant pharmaceutical utility as a non-steroidal analgesic, anti-inflammatory, and antirheumatic agent [33]. Clinical research has established its efficacy in combination formulations for treating various musculoskeletal conditions including arthritis, lower back pain, fibromyalgia syndrome, rheumatism, and muscle soreness [11]. The compound is typically combined with other salicylate derivatives such as glycol salicylate, methyl nicotinate, and methyl salicylate in therapeutic formulations [11].

Recent pharmacological investigations have revealed that ethyl salicylate 2-O-β-d-glucoside, a derivative isolated from Gaultheria yunnanensis, exhibits potent anti-inflammatory effects through specific molecular mechanisms [13]. The compound demonstrates dose-dependent inhibition of lipopolysaccharide-stimulated release of pro-inflammatory cytokines tumor necrosis factor-alpha and interleukin-1 beta [13]. Furthermore, it significantly inhibits lipopolysaccharide-stimulated production of nitric oxide and prostaglandin E2 by repressing the expression of inducible nitric oxide synthase and cyclooxygenase proteins [13].

Mechanistic studies have elucidated that ethyl salicylate derivatives exert their anti-inflammatory effects by prominently inhibiting lipopolysaccharide-induced activation of nuclear factor-kappa B in murine macrophages [13]. This inhibition occurs through blocking phosphorylation of inhibitor I-kappa B alpha and p65, preventing nuclear translocation of nuclear factor-kappa B [13]. These findings suggest that ethyl salicylate compounds may prove effective in treating inflammatory diseases by inhibiting pro-inflammatory cytokine production and regulating nuclear factor-kappa B signal pathways [13].

In pharmaceutical formulations, ethyl salicylate serves multiple functions beyond its therapeutic activity [6]. The compound acts as a solvent and excipient in various medicinal formulations, improving the solubility and stability of active ingredients [6]. Skin absorption studies using in vitro human skin models have demonstrated that ethyl salicylate exhibits absorbed doses of 12.0 ± 1.0% under unoccluded conditions and 24.7 ± 1.3% under occluded conditions [8]. These permeation characteristics make it suitable for topical pharmaceutical applications where controlled drug delivery is required [8].

Table 2: Pharmaceutical and Therapeutic Applications

| Application Type | Therapeutic Category | Mechanism | Clinical Status |

|---|---|---|---|

| Topical Analgesic | Musculoskeletal disorders | COX inhibition pathway | Approved combinations |

| Anti-inflammatory | Rheumatic conditions | NF-κB signal modulation | Under investigation |

| Flavoring Agent | Oral medications | Taste masking | Widely used |

| Solvent/Excipient | Drug delivery systems | Solubility enhancement | Established use |

| Dermatological Products | Skin treatments | Keratolytic action | Limited applications |

| Pain Relief Formulations | Sports medicine | Localized pain relief | Approved formulations |

Industrial Catalysis and Polymerization Reactions

Ethyl salicylate has emerged as a significant component in advanced catalytic systems, particularly in ring-opening polymerization processes [20]. Research has demonstrated that zinc complexes bearing ethyl salicylates exhibit remarkable catalytic activity in the polymerization of ε-caprolactone and L-lactide [20]. In ε-caprolactone polymerization, catalytic activity is enhanced by ligands with substituents at the ortho position of phenolates, achieving 94% conversion in 40 minutes at 25°C when using L6MeZnEt catalyst with 2-methyl groups [20].

Density functional theory calculations have revealed that polymerization requires detachment of a bridging alkoxide group from one zinc center to form intermediate complexes [20]. Bulky ligands facilitate this unfavorable dissociation process, explaining the enhanced performance observed with sterically demanding ethyl salicylate derivatives [20]. In L-lactide polymerization, ligands with electron-donating substituents promote catalytic activity, with L4MeZnEt achieving 90% conversion in 55 minutes at 50°C [20].

Novel synthetic methodologies have been developed utilizing ethyl salicylate as a key reagent in amide bond formation [23]. Under optimized experimental conditions at 60°C in hexane with phenylboronic acid or boric acid catalysts, amides are obtained in excellent isolated yields ranging from 77% to 94% [23]. Microwave-assisted reactions have revolutionized this process, reducing reaction times by 32-fold to just 45 minutes while achieving 80-99% isolated yields under solvent-free conditions [23].

Industrial synthesis methods for ethyl salicylate itself have been optimized through advanced catalytic approaches [18]. Sodium hydrogen sulfate catalysis has proven effective for large-scale production, while microwave-assisted synthesis using p-toluenesulfonic acid achieves 89% yields under controlled conditions [14]. These processes involve esterification of salicylic acid with ethanol at temperatures ranging from 80-90°C [14] [32].

The compound serves as a versatile reagent in organic synthesis and analytical chemistry, facilitating studies of reaction mechanisms and compound interactions [6]. Recent applications include its use in fast synthesis of amides under microwave radiation, demonstrating its utility in green chemistry applications where reduced reaction times and improved yields are prioritized [23].

Table 3: Industrial Catalysis and Polymerization Applications

| Process Type | Target Products | Catalyst System | Efficiency | Temperature (°C) |

|---|---|---|---|---|

| Ring-Opening Polymerization | Polycaprolactone, Polylactide | Zinc-ethyl salicylate complexes | 90-94% conversion | 25-50 |

| Amide Synthesis | Pharmaceutical amides | Phenylboronic acid/Boric acid | 80-99% yield | 60 |

| Esterification Catalyst | Various esters | Acid catalysts | 89% yield | 80-90 |

| Organic Synthesis Intermediate | Complex organic molecules | Lewis acid complexes | Variable yields | Room temp-100 |

| Microwave-Assisted Reactions | Rapid amide formation | Solvent-free systems | 32-fold time reduction | 60 |

| Green Chemistry Applications | Biodegradable polymers | Metal-free catalysis | High atom economy | Ambient-80 |

Market analysis indicates growing industrial demand for ethyl salicylate across multiple sectors [26]. The North American market was valued at 0.03 billion United States dollars in 2022 and is projected to reach 0.05 billion United States dollars by 2030, representing a compound annual growth rate of 6.8% [26]. Global trade data reveals 258 import and export shipments between October 2023 and September 2024, supplied by 132 exporters to 135 global buyers [27] [31].

Table 4: Market Size and Growth Projections

| Region | 2022 Value (USD Million) | 2030 Projected (USD Million) | CAGR (2024-2030) | Key Applications |

|---|---|---|---|---|

| North America | 0.03 | 0.05 | 6.8% | Pharmaceuticals, Fragrances |

| Europe | N/A | N/A | N/A | Cosmetics, Flavors |

| Asia Pacific | N/A | N/A | N/A | Industrial, Manufacturing |

| Global Market | N/A | N/A | N/A | Multi-sector applications |

Physical Description

Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]

colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

2.95

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AE - Other antifungals for topical use

D01AE10 - Ethyl hydroxybenzoate

Vapor Pressure

Pictograms

Irritant

Other CAS

118-61-6

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-hydroxy-, ethyl ester: ACTIVE